
Strictosamide
Overview
Description
Strictosamide is a natural alkaloid primarily found in the plant Nauclea officinalis, which belongs to the Rubiaceae family. This compound has been traditionally used in Chinese medicine to treat various inflammatory and infectious diseases . It exhibits significant anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strictosamide can be synthesized through a bioinspired Pictet–Spengler reaction between secologanin and tryptamine . This reaction is acid-catalyzed and produces strictosidine, which subsequently undergoes lactamization to form this compound . The reaction conditions typically involve mild temperatures and purification by crystallization and flash chromatography .
Industrial Production Methods
Industrial production of this compound often involves extraction from the plant Nauclea officinalis. The extraction process includes the use of solvents like methanol, water, and acetonitrile containing 0.05% acetic acid . The extracted compound is then purified using high-performance liquid chromatography (HPLC) techniques .
Chemical Reactions Analysis
Types of Reactions
Strictosamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized to form this compound epoxide using specific epoxidase enzymes.
Reduction: The reduction of strictosidine to this compound involves the use of reducing agents.
Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include this compound epoxide and other glucosidic derivatives .
Scientific Research Applications
Anti-Inflammatory Properties
Inflammatory Bowel Disease (IBD) Therapy
Recent studies have highlighted strictosamide's potential as a therapeutic agent for inflammatory bowel diseases, such as ulcerative colitis. In an experimental model using male Balb/c mice, this compound administration led to significant reductions in disease activity index and colonic damage. The compound effectively downregulated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited the NF-κB signaling pathway, suggesting its utility in managing IBD .
Acute Lung Injury Treatment
this compound has also been investigated for its role in mitigating inflammation associated with acute lung injury. Research demonstrated that this compound targets extracellular-signal-regulated kinase 2 (ERK2) and modulates the NF-κB signaling pathway, leading to reduced inflammation in lipopolysaccharide-induced models of acute lung injury . This mechanism highlights this compound's potential application in respiratory conditions characterized by acute inflammation.
Wound Healing Enhancement
Promotion of Wound Healing
this compound has shown promising results in promoting wound healing. In a rat model, this compound treatment accelerated wound closure and enhanced collagen deposition while reducing inflammatory cell infiltration. Molecular analyses indicated that this compound activates the PI3K/AKT signaling pathway, which is crucial for tissue repair processes . This discovery opens avenues for developing this compound-based therapies for chronic wounds and skin injuries.
Antimicrobial Activity
Insecticidal Properties
this compound exhibits insecticidal effects against pests such as Spodoptera larvae. Studies have indicated that this compound acts as a deterrent, potentially serving as a natural pesticide . This application is particularly relevant in sustainable agriculture where chemical pesticides are being replaced by natural alternatives.
Biochemical Interactions and Mechanisms
Molecular Docking Studies
Research utilizing molecular docking techniques has elucidated the binding affinities of this compound with various biological targets. These studies provide insights into the molecular interactions that underpin its biological activities, supporting further exploration of its therapeutic potential .
Data Summary Table
Mechanism of Action
Strictosamide exerts its effects by modulating various molecular targets and pathways. It regulates the differentiation of T helper 17 cells and regulatory T cells via the STAT3/STAT5 signaling pathway . Additionally, it inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation . This modulation leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Vincoside lactam: A diastereomer of strictosamide with slightly higher stability.
Camptothecin: An anti-tumor alkaloid that shares a similar biosynthetic pathway with this compound.
Angustine-type aglycones: Derivatives of this compound that contribute to the yellow color of the wood in Nauclea orientalis.
Uniqueness
This compound is unique due to its broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound in both research and industry .
Biological Activity
Strictosamide is a bioactive compound primarily isolated from the plant Nauclea officinalis, known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antiviral, and antiproliferative effects, as well as its potential mechanisms of action.
This compound is classified as an alkaloid and has been identified in various studies as a significant component of Nauclea officinalis. Its molecular formula is C₁₉H₂₃N₃O₁₁, and it exhibits a complex structure that contributes to its biological activities.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, particularly in vitro. A study conducted using LPS-induced RAW 264.7 macrophages revealed that this compound significantly reduced the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in a dose-dependent manner. The underlying mechanisms involve:
- Inhibition of iNOS Expression : this compound decreased both the protein levels and mRNA expression of inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β.
- Regulation of NF-κB and MAPK Pathways : It was observed that this compound inhibited the phosphorylation of p65 (a component of NF-κB), IκB-α, and IKK-α, alongside reducing the activation of p38, ERK, and JNK pathways, which are critical in inflammatory responses .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound derivatives. A series of synthesized derivatives exhibited enhanced activities against viral infections:
- Influenza A Virus : Compounds derived from this compound showed IC50 values as low as 4.12 μg/mL against influenza A virus.
- Respiratory Syncytial Virus (RSV) : One derivative displayed an IC50 value of 9.58 μg/mL against RSV .
These findings suggest that modifications to the this compound structure can yield compounds with improved antiviral efficacy.
Antiproliferative Effects
This compound has also been investigated for its antiproliferative properties against various cancer cell lines:
- Cell Lines Tested : Studies included five human cancer cell lines where this compound derivatives showed moderate antiproliferative effects.
- Mechanism : The exact mechanism remains under investigation but may involve modulation of cell cycle progression and induction of apoptosis .
Study on Inflammatory Response
In a controlled laboratory setting, this compound's effect on inflammatory markers was assessed. The study found that treatment with this compound resulted in significant reductions in inflammatory cytokines compared to untreated controls. This supports its potential therapeutic application in managing inflammatory diseases.
Wound Healing
Another study highlighted the role of this compound in promoting wound healing through activation of cellular pathways involved in tissue regeneration. This suggests that this compound may have applications beyond inflammation and infection control .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. How is strictosamide structurally identified and characterized in natural sources?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for elucidating molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Plant-derived this compound (e.g., from Uncaria rhynchophylla) is validated via comparative analysis with reference standards .
Q. What experimental protocols are recommended for isolating this compound from plant matrices?
- Methodological Answer : Extraction protocols often use solvent-based methods (e.g., ethanol/water mixtures) followed by column chromatography (silica gel or Sephadex LH-20). Critical parameters include solvent polarity, temperature, and pH, optimized via factorial design experiments to maximize yield .
Q. How can researchers ensure reproducibility in this compound quantification across studies?
- Methodological Answer : Standardize analytical methods (e.g., HPLC-UV or LC-MS) with calibration curves using certified reference materials. Report limits of detection (LOD) and quantification (LOQ), and validate inter-laboratory reproducibility through blinded sample exchanges .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities of this compound (e.g., neuroprotective vs. cytotoxic effects)?
- Methodological Answer : Conduct dose-response studies to identify biphasic effects and contextualize findings using cell-specific models (e.g., primary neurons vs. cancer lines). Meta-analyses should account for variables like cell passage number, culture conditions, and assay endpoints .
Q. How to design mechanistic studies elucidating this compound’s molecular targets?
- Methodological Answer : Combine in vitro binding assays (e.g., surface plasmon resonance) with in silico molecular docking. Validate findings using CRISPR/Cas9 knockout models to confirm target specificity. Cross-validate results with transcriptomic/proteomic profiling .
Q. What statistical approaches address variability in this compound’s pharmacokinetic data across animal models?
- Methodological Answer : Use mixed-effects models to account for interspecies variability and covariates (e.g., metabolic rate). Apply bootstrap resampling to estimate confidence intervals for parameters like bioavailability and half-life .
Q. How can researchers optimize synthetic routes for this compound analogs with enhanced bioactivity?
- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates, and screen reaction conditions (e.g., catalysts, solvents) via design of experiments (DoE). Characterize analogs using tandem MS/MS and compare bioactivity via dose-dependent assays .
Q. Data Presentation and Validation
Q. What criteria ensure rigor in reporting this compound’s bioactivity data?
- Methodological Answer : Adhere to the CONSORT framework for preclinical studies: detail blinding, randomization, and sample size justification. Report effect sizes with 95% confidence intervals and avoid overreliance on p-values .
Q. How should conflicting data on this compound’s metabolic stability be reconciled?
- Methodological Answer : Compare in vitro (e.g., microsomal assays) and in vivo (e.g., pharmacokinetic) data. Use sensitivity analyses to identify confounding factors (e.g., enzyme induction) and validate findings with stable isotope tracing .
Q. Comparative Table: Analytical Methods for this compound
Properties
IUPAC Name |
(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPLJCNRZUXLS-IUNANRIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438421 | |
Record name | Strictosamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23141-25-5 | |
Record name | Strictosamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23141-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strictosamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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